5-(4-Methylpiperidin-1-yl)-2-nitrophenol
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Overview
Description
5-(4-Methylpiperidin-1-yl)-2-nitrophenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. The presence of the piperidine ring in this compound makes it an important synthetic fragment for designing drugs and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-hydroxy-5-nitrobenzaldehyde, followed by a reductive amination with 4-methylpiperidine . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium borohydride for the reductive amination .
Industrial Production Methods
In an industrial setting, the production of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-1-yl)-2-nitrophenol can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinone derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
5-(4-Methylpiperidin-1-yl)-2-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler piperidine derivative with similar structural features but lacking the nitro and phenolic groups.
2-Nitrophenol: Contains the nitro and phenolic groups but lacks the piperidine moiety.
5-Nitro-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol.
Uniqueness
This compound is unique due to the combination of the piperidine ring, nitro group, and phenolic hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-6-13(7-5-9)10-2-3-11(14(16)17)12(15)8-10/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBYPCXKNAUCKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384067 |
Source
|
Record name | 5-(4-methylpiperidin-1-yl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-21-4 |
Source
|
Record name | 5-(4-methylpiperidin-1-yl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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